

# Application Notes: Spectrophotometric Determination of Silica using the Molybdenum Blue Method

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Compound of Interest		
Compound Name:	Molybdenum Blue	
Cat. No.:	B1217874	Get Quote

#### Introduction

The **Molybdenum Blue** method is a widely used and robust spectrophotometric technique for the quantitative determination of dissolved silica (silicic acid) in various aqueous samples. This colorimetric method relies on the reaction of silicate with an acidified molybdate reagent to form a yellow silicomolybdate complex. Subsequent reduction of this complex produces a intensely colored **Molybdenum Blue** solution, the absorbance of which is directly proportional to the silica concentration. These application notes provide a comprehensive overview, detailed experimental protocols, and expected performance data for researchers, scientists, and drug development professionals.

#### Principle of the Method

The determination of silica by the **Molybdenum Blue** method involves a two-step reaction:

- Formation of Silicomolybdate Complex: In an acidic medium (pH ~1.2-2.5), reactive silica reacts with ammonium molybdate to form a yellow-colored α- or β-silicomolybdic acid heteropoly complex.[1][2] The β-isomer is favored at a lower pH.[1]
- Reduction to **Molybdenum Blue**: The yellow silicomolybdate complex is then reduced by a suitable reducing agent, such as ascorbic acid, sodium sulfite, or 1-amino-2-naphthol-4-sulfonic acid, to form the intensely blue-colored **Molybdenum Blue** complex.[1][3][4] The







absorbance of this blue solution is measured spectrophotometrically at a wavelength maximum, typically between 640 nm and 825 nm, to determine the silica concentration.[1][2] [3][4]

#### Interferences

Several ions can interfere with the determination of silica. The most common interference is from phosphate, which also forms a blue phosphomolybdate complex under similar conditions. [1][5][6] To eliminate this interference, a complexing agent such as oxalic acid or tartaric acid is added after the formation of the silicomolybdate complex but before the addition of the reducing agent.[1][7] This selectively destroys the phosphomolybdate complex without affecting the silicomolybdate complex. Other potential interferences include ferric and ferrous iron and hydrogen sulfide, which can be removed by the addition of EDTA or by boiling an acidified sample, respectively.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the spectrophotometric determination of silica using the **Molybdenum Blue** method.

Table 1: Reagent Compositions and Concentrations



Reagent	Composition	Concentration	Reference
Ammonium Molybdate Solution	(NH <sub>4</sub> ) <sub>6</sub> M0 <sub>7</sub> O <sub>24</sub> ·4H <sub>2</sub> O in deionized water	49 g/L - 75 g/L	[1][4]
Acidifying Agent	Hydrochloric Acid (HCl) or Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> )	1 M HCl or 0.7 N H <sub>2</sub> SO <sub>4</sub>	[1][7]
Phosphate Masking Agent	Oxalic Acid or Tartaric Acid	50 g/L - 100 g/L	[1][4][8]
Reducing Agent	Ascorbic Acid, Sodium Sulfite, or 1-amino-2- naphthol-4-sulfonic acid solution	Varies depending on the specific protocol	[1][3][4]
Silica Standard Solution	Sodium metasilicate (Na <sub>2</sub> SiO <sub>3</sub> ·9H <sub>2</sub> O) in deionized water	Stock: 0.1 mg SiO <sub>2</sub> /mL	[4]

Table 2: Key Experimental Parameters

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	640 - 700 nm or 815 - 825 nm	[1][2][3][4]
pH for Silicomolybdate Formation	< 2.5	[1]
Reaction Time for Silicomolybdate Formation	5 minutes	[3][4]
Reaction Time for Molybdenum Blue Formation	10 - 30 minutes	[1][4]
Applicable Concentration Range	0.1 - 100 mg/L (can be extended with dilution)	[1][2]



## **Experimental Protocols**

This section provides a detailed methodology for the determination of silica.

#### 1. Preparation of Reagents

- Ammonium Molybdate Solution (49 g/L): Dissolve 52 g of ammonium molybdate tetrahydrate ((NH<sub>4</sub>)<sub>6</sub>Mo<sub>7</sub>O<sub>24</sub>·4H<sub>2</sub>O) in deionized water. Adjust the pH to between 7 and 8 with 10 M NaOH, and dilute to 1 L with deionized water.[1]
- Hydrochloric Acid (1 M): Mix 86 mL of concentrated HCl (sp. gr. 1.19) with deionized water and dilute to 1 L.[1]
- Oxalic Acid Solution (100 g/L): Dissolve 10 g of oxalic acid in 100 mL of deionized water.[4]
- Reducing Agent (1-amino-2-naphthol-4-sulfonic acid): Dissolve 0.5 g of 1-amino-2-naphthol-4-sulfonic acid in 50 mL of a solution containing 1 g of sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>). After dissolution, add this solution to 100 mL of a solution containing 30 g of sodium hydrogen sulfite (NaHSO<sub>3</sub>). Dilute to 200 mL with deionized water and store in a dark, plastic bottle.[4]
- Stock Silica Standard (100 mg/L SiO<sub>2</sub>): Dissolve 0.473 g of sodium metasilicate nonahydrate (Na<sub>2</sub>SiO<sub>3</sub>·9H<sub>2</sub>O) in deionized water and dilute to 1 L. Store in a plastic bottle.[4]
- Working Silica Standards: Prepare a series of working standards by diluting the stock silica standard with deionized water to cover the desired concentration range (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

#### 2. Sample Preparation

For samples containing particulate matter, filter the sample through a 0.45 µm membrane filter to remove turbidity.[4] If high concentrations of silica are expected, dilute the sample with deionized water to fall within the linear range of the calibration curve.

#### 3. Standard Calibration Curve

- Pipette 50.0 mL of each working silica standard into separate polyethylene beakers.
- Prepare a blank by pipetting 50.0 mL of deionized water into a separate beaker.



- To each beaker, add 1.0 mL of 1 M HCl and 2.0 mL of the ammonium molybdate solution.
   Swirl to mix.[4]
- Allow the solutions to stand for exactly 5 minutes for the formation of the silicomolybdate complex.[4]
- Add 1.5 mL of oxalic acid solution to each beaker and mix well.[4]
- After 1 minute, add 2.0 mL of the 1-amino-2-naphthol-4-sulfonic acid reducing agent. Mix thoroughly.[4]
- Allow the color to develop for at least 10 minutes. The color is stable for several hours.[1][4]
- Measure the absorbance of each standard against the blank at the predetermined wavelength of maximum absorbance (e.g., 815 nm) using a spectrophotometer.[4]
- Plot a calibration curve of absorbance versus silica concentration (mg/L).
- 4. Sample Analysis
- Pipette 50.0 mL of the prepared sample into a polyethylene beaker.
- Follow steps 3 through 8 of the standard calibration curve procedure.
- Determine the concentration of silica in the sample by comparing its absorbance to the calibration curve.
- 5. Calculation

The concentration of silica in the original sample can be calculated as follows:

Silica (mg/L) =  $C \times D$ 

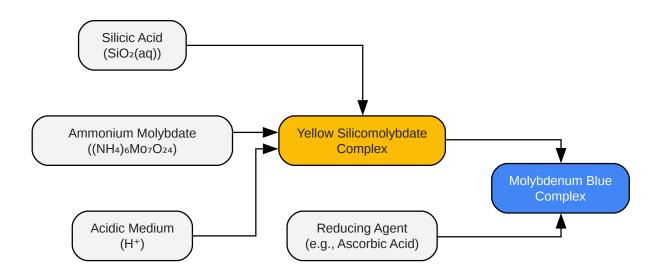
#### Where:

- C = Concentration of silica from the calibration curve (mg/L)
- D = Dilution factor (if the sample was diluted)



## **Visualizations**

**Chemical Reaction Pathway** 

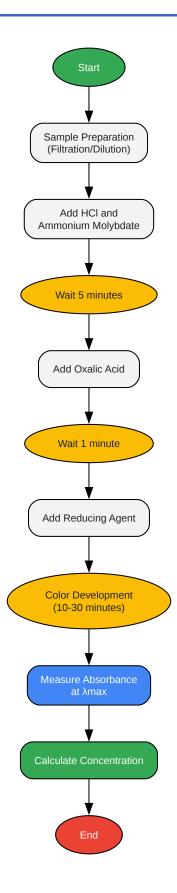


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Caption: Chemical reaction pathway for the Molybdenum Blue method.

**Experimental Workflow** 





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Caption: Experimental workflow for silica determination.



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